Cas no 4397-24-4 (2-methylbicyclo[2.2.1]hept-5-ene-3-carboxylic Acid)

2-methylbicyclo[2.2.1]hept-5-ene-3-carboxylic Acid structure
4397-24-4 structure
Product Name:2-methylbicyclo[2.2.1]hept-5-ene-3-carboxylic Acid
Numero CAS:4397-24-4
MF:C9H12O2
MW:152.190382957458
CID:929276
PubChem ID:269494
Update Time:2025-04-19

2-methylbicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-methylbicyclo[2.2.1]hept-5-ene-3-carboxylic Acid
    • (+-)-3exo-methyl-norborn-5-ene-2endo-carboxylic acid
    • (2-endo,3-exo)-3-methylbicyclo< 2.2.1> hept-5-ene-2-carboxylic acid
    • 3exo-chloro-tropane, hydrochloride
    • 3-exo-methylbicyclo< 2.2.1> hept-5-ene-2-endo-carbocyclic acid
    • 3-exo-methylnorborn-5-ene-2-endo-carboxylic acid
    • 3-methylbicyclo< 2.2.1> hept-5-ene-2-carboxylic acid
    • endo-carboxy-2 exo-methyl-3 bicyclo< 2.2.1> heptene-5
    • NSC360208
    • 3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • NSC167999
    • 6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid
    • NSC-167492
    • NSC-167991
    • DS-005937
    • SCHEMBL352543
    • DTXSID90963155
    • 4397-24-4
    • SSVKYZDOIWXDIO-UHFFFAOYSA-N
    • NSC-167999
    • 4397-23-3
    • NSC167991
    • 3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid #
    • NSC-110658
    • 53624-84-3
    • NSC110658
    • NSC167492
    • Inchi: 1S/C9H12O2/c1-5-6-2-3-7(4-6)8(5)9(10)11/h2-3,5-8H,4H2,1H3,(H,10,11)
    • Chiave InChI: SSVKYZDOIWXDIO-UHFFFAOYSA-N
    • Sorrisi: OC(C1C(C)C2C=CC1C2)=O

Proprietà calcolate

  • Massa esatta: 152.08376
  • Massa monoisotopica: 152.083729621g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 220
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 37.3Ų

Proprietà sperimentali

  • PSA: 37.3
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.